molecular formula C15H10N2O4 B087168 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid CAS No. 14182-37-7

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

Cat. No. B087168
CAS RN: 14182-37-7
M. Wt: 282.25 g/mol
InChI Key: BMZNTPXQZKYUKD-UHFFFAOYSA-N
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Description

"5-Nitro-3-phenyl-1H-indole-2-carboxylic acid" is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its study encompasses a wide range of analyses including synthesis methods, molecular and chemical properties, and interactions with other substances.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies that introduce nitro groups and phenyl substituents into the indole ring. For example, nucleophilic addition reactions to 3-nitro-1-(phenylsulfonyl)indole and the synthesis of tetracyclic thieno[3,2-c]-δ-carbolines showcase methods for modifying indole structures to produce 2-substituted-3-nitroindoles and related compounds (Alford, Kishbaugh, & Gribble, 2010).

Molecular Structure Analysis

Indole derivatives, including those with nitro and phenyl groups, have been studied for their molecular structures using X-ray diffraction and spectroscopic methods. These studies often reveal charge transfer interactions and a network of hydrogen-bonding interactions, important for understanding the compound's stability and reactivity (Lynch et al., 1998).

Chemical Reactions and Properties

Reactions involving indoles, such as those with nitrogen dioxide or nitrous acid, can lead to the formation of various derivatives including isonitroso and nitroso indole derivatives. These reactions highlight the reactivity of the nitro group and its influence on the indole ring's chemistry (Astolfi et al., 2006).

Physical Properties Analysis

The physical properties of "5-Nitro-3-phenyl-1H-indole-2-carboxylic acid" and related compounds are influenced by their molecular structures. Studies on crystal structures and non-linear optical properties of related adducts provide insights into the material's potential applications in optical technologies (Lynch et al., 1998).

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity, stability, and interactions with biomolecules, are areas of active research. For instance, studies on the interaction between nitro-indole derivatives and bovine hemoglobin offer insights into the biological interactions and potential bioactivity of these compounds (Jian, 2009).

Scientific Research Applications

  • Synthesis of novel derivatives : A study by Bratton et al. (2000) focused on synthesizing novel 3,5-substituted-indole-2-carboxamides, including a derivative from 5-nitro-indole-2-carboxylate. This work contributes to the field of organic synthesis, where such compounds have potential applications in pharmaceuticals and materials science (Bratton, Roth, Trivedi, & Unangst, 2000).

  • Corrosion inhibition : Ahmed (2018) synthesized new 5-Nitro isatin derivatives (a related compound) and studied their application as corrosion inhibitors in sea water, demonstrating the compound's potential in material protection and industrial applications (Ahmed, 2018).

  • Nitration studies : Settimo and Saettone (1965) explored the nitration of phenyl substituted indoles, including the production of 5-nitro-3-(p-nitrophenyl)-2-phenylindole, which is relevant for understanding the chemical behavior and synthesis of nitro derivatives in organic chemistry (Settimo & Saettone, 1965).

  • Nitrosation reactions : Challis and Lawson (1973) investigated the nitrosation of various indoles, including 2-methyl-5-nitro-indole, providing insights into the reaction mechanisms and kinetics in organic chemistry (Challis & Lawson, 1973).

  • Fluorescence sensing : Liu et al. (2018) synthesized rare earth-indole carboxylic acid complexes and reported their properties in dye adsorption and fluorescence sensing, indicating potential applications in sensing technologies and materials science (Liu et al., 2018).

  • Crystal structure studies : Lynch et al. (1998) characterized the crystal structure of adducts formed by indole-2-carboxylic acid with 5-nitroquinoline, contributing to the understanding of molecular interactions and crystallography (Lynch et al., 1998).

properties

IUPAC Name

5-nitro-3-phenyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15(19)14-13(9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)16-14/h1-8,16H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZNTPXQZKYUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351459
Record name 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

CAS RN

14182-37-7
Record name 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KM Lum - 2018 - search.proquest.com
… : To a stirring mixture of 5-nitro-3-phenyl-1H-indole-2-carboxylic acid (110 mg, 0.39 mmol, 1.0 … stirred for 15 min before adding 5-nitro-3- phenyl-1H-indole-2-carboxylic acid (99 mg, 0.35 …
Number of citations: 0 search.proquest.com

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